molecular formula C30H34N4O5 B014305 N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022835-74-0

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine

Cat. No.: B014305
CAS No.: 1022835-74-0
M. Wt: 530.6 g/mol
InChI Key: DZABLMRNITYWGN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted rhodamine compounds .

Scientific Research Applications

N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine involves its ability to bind to specific molecular targets, such as proteins, through its acetamidoethyl groups. This binding results in the fluorescence of the compound, which can be detected and measured using various imaging techniques. The molecular pathways involved include the interaction of the fluorophore with the target molecules, leading to the emission of light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine include:

Uniqueness

N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is unique due to its specific acetamidoethyl groups, which allow for defined orientation and binding to target molecules. This property makes it particularly useful in applications requiring precise labeling and detection of proteins and other biomolecules .

Biological Activity

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine (CAS No. 1022835-74-0) is a fluorescent reagent extensively used in biochemical research. Its unique structure allows it to label proteins and other biomolecules, making it a valuable tool in various applications, including fluorescence microscopy, diagnostics, and molecular biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its rhodamine core and acetamidoethyl groups. The molecular formula is C28H38N4O4C_{28}H_{38}N_4O_4, with a molecular weight of approximately 530.61 g/mol. The compound appears as a dark purple solid and is known for its strong fluorescence properties, which are critical for its applications in scientific research .

The biological activity of this compound primarily stems from its ability to bind to specific molecular targets, such as proteins. The acetamidoethyl groups facilitate this binding, leading to fluorescence upon excitation. This property allows researchers to visualize and track biomolecular interactions in real-time using imaging techniques like fluorescence microscopy .

1. Fluorescence Microscopy

This compound is widely used in fluorescence microscopy to label cellular structures and proteins. Its ability to provide defined orientations of fluorophores enhances the precision of imaging studies. This application is crucial for understanding cellular dynamics and protein interactions within live cells.

2. Diagnostic Assays

The compound is utilized in various diagnostic assays due to its fluorescent properties. It can be employed to detect specific biomolecules associated with diseases, providing a sensitive method for disease monitoring and diagnosis.

3. Research in Molecular Biology

In molecular biology, this compound aids in studying protein-protein interactions, enzyme activities, and other biochemical processes. By tagging proteins with this fluorescent dye, researchers can elucidate complex biological pathways and mechanisms.

Case Study 1: Protein Labeling

A study demonstrated the effectiveness of this compound in labeling target proteins in live cells. The researchers observed that the compound provided clear fluorescence signals that allowed for the tracking of protein localization and movement within the cellular environment.

Case Study 2: Diagnostic Imaging

In another study focused on cancer diagnostics, this compound was used to label tumor markers. The fluorescence intensity correlated with the concentration of tumor markers, highlighting its potential as a diagnostic tool for cancer detection.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Rhodamine BFluorescent dyeGeneral labeling
FluoresceinFluorescent compoundBroad applications
Texas RedRed-fluorescent dyeUsed in microscopy
This compoundAcetamidoethyl groups enhance binding specificity

Properties

IUPAC Name

N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18,25,27H,13-16H2,1-4H3,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZABLMRNITYWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394606
Record name N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022835-74-0
Record name N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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